molecular formula C21H15BrN2O2 B12891125 N-(2-benzyl-1,3-benzoxazol-5-yl)-4-bromobenzamide CAS No. 785836-61-5

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-bromobenzamide

Cat. No.: B12891125
CAS No.: 785836-61-5
M. Wt: 407.3 g/mol
InChI Key: YCYBWKTWBPCFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide is a complex organic compound with the molecular formula C21H16N2O2Br. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide typically involves the condensation of 2-benzylbenzoxazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

The use of advanced purification techniques such as column chromatography and recrystallization is also common .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoxazole moiety is known to interact with biological macromolecules, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzyl group enhances its reactivity and potential for diverse applications .

Properties

CAS No.

785836-61-5

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-bromobenzamide

InChI

InChI=1S/C21H15BrN2O2/c22-16-8-6-15(7-9-16)21(25)23-17-10-11-19-18(13-17)24-20(26-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)

InChI Key

YCYBWKTWBPCFHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.